1-(1h-Benzimidazol-6-yl)cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
1-(3H-benzimidazol-5-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10(15)11(3-4-11)7-1-2-8-9(5-7)13-6-12-8/h1-2,5-6H,3-4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCJDJBLQHCTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)N=CN3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
- Starting Material: 6-Halogenated benzimidazole derivatives (e.g., 6-bromo or 6-chloro benzimidazole).
- Reagents:
- Diazo compounds such as diazomethane or its safer equivalents (e.g., trimethylsilyl diazomethane).
- Catalysts like copper or rhodium complexes.
- Reaction Conditions:
- Reflux in an inert solvent such as dichloromethane or toluene.
- Controlled addition of diazo reagent to generate carbene intermediates.
- Outcome:
- Formation of the cyclopropane ring fused to the benzimidazole core at the 6-position, yielding the cyclopropanecarboxylic acid derivative after subsequent oxidation or hydrolysis steps.
Notes:
- This approach is efficient but requires careful handling of diazo reagents.
- The process yields the cyclopropane ring directly attached to the benzimidazole, which is then oxidized to the carboxylic acid form.
Radical Cyclization via Bromo-Substituted Intermediates
Overview:
A prominent method involves radical cyclization using bromo- or iodo-substituted benzimidazole intermediates, mediated by tributyltin hydride (Bu₃SnH) and radical initiators.
Procedure:
- Step 1: Synthesis of 6-bromobenzimidazole derivatives, often via halogenation of benzimidazole precursors.
- Step 2: Radical cyclization using Bu₃SnH and azo initiators (e.g., AIBN) in refluxing toluene.
- Reaction Conditions:
- Reflux under inert atmosphere.
- Addition of camphorsulfonic acid (CSA) to protonate the N-3 of the imidazole ring, activating it for cyclization.
- Step 3: Hydrolysis of the intermediate to the free acid.
Research Findings:
Notes:
- The radical process is sensitive to oxygen; inert atmospheres are preferred.
- The process allows for the formation of the cyclopropane ring fused to the benzimidazole core with high regioselectivity.
Multi-Step Synthesis via Intermediate Formation
Overview:
This approach involves constructing the benzimidazole core first, followed by cyclopropanation of a suitable precursor.
Procedure:
- Step 1: Synthesis of 6-substituted benzimidazole via condensation of o-phenylenediamine with formic acid derivatives.
- Step 2: Introduction of a cyclopropane precursor, such as a cyclopropyl aldehyde or acid chloride, at the 6-position.
- Step 3: Cyclopropanation using reagents like diazomethane derivatives or Simmons–Smith reagents (e.g., diiodomethane with zinc) to form the cyclopropane ring.
- Step 4: Oxidation or hydrolysis to obtain the free acid form.
Research Findings:
- This method offers flexibility in functional group tolerance and allows for structural modifications before final cyclopropanation.
Summary Data Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations | Typical Yield | References |
|---|---|---|---|---|---|---|
| Direct carbene cyclopropanation | Diazo compounds, Rh/Cu catalysts | Carbene transfer | High selectivity | Hazardous reagents | 60-75% | Literature review, patent WO2014188453A3 |
| Radical cyclization | Bromo-benzimidazole, Bu₃SnH, AIBN | Radical-mediated ring closure | Good yields, regioselective | Toxic tin reagents, oxygen sensitivity | 80% | Research articles, ARKIVOC 2013 |
| Multi-step synthesis | Benzimidazole precursors, diazomethane, Simmons–Smith | Stepwise functionalization | Structural diversity | Longer process, multiple steps | 50-70% | Chemical databases, recent patents |
Research Findings and Optimization Notes
- Radical cyclization remains the most efficient for synthesizing the cyclopropane core, especially when optimized with CSA and inert atmospheres.
- Diazomethane-based methods provide direct routes but require safety precautions due to reagent volatility.
- Patented methods suggest that combining radical cyclization with subsequent oxidation steps enhances overall yield and purity.
Chemical Reactions Analysis
1-(1H-Benzimidazol-6-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1H-Benzimidazol-6-yl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s benzimidazole moiety is known for its biological activity, making it useful in studies related to enzyme inhibition and receptor binding.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-Benzimidazol-6-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(1H-Benzimidazol-6-yl)cyclopropanecarboxylic acid with structurally or functionally related cyclopropane derivatives. Key distinctions in molecular properties, applications, and synthesis are highlighted.
Key Differences:
Functional Groups & Reactivity: The benzimidazole group in the target compound enables π-π stacking and hydrogen bonding, enhancing interactions with biological targets. In contrast, Boc-protected derivatives (e.g., 88950-64-5) are designed for temporary amine protection, favoring solubility in organic solvents .
Physicochemical Properties: Solubility: The benzimidazole derivative exhibits lower solubility in non-polar solvents compared to Boc-protected analogs due to its polar aromatic core. Acidity: The carboxylic acid group in all compounds contributes to acidity, but the benzimidazole’s electron-withdrawing effect may lower the pKa relative to acetyl or Boc-protected analogs.
Synthetic Complexity :
- The benzimidazole-cyclopropane hybrid requires multi-step synthesis, including cyclopropanation and benzimidazole ring formation. Boc-protected analogs are simpler to prepare, often involving single-step protection reactions .
Biological Activity
1-(1H-Benzimidazol-6-yl)cyclopropanecarboxylic acid (CAS No. 1056933-69-7) is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a benzimidazole moiety attached to a cyclopropanecarboxylic acid. The structural formula can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets, which is essential for its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may influence cellular signaling pathways and enzyme activities, particularly in the context of calcium channel modulation.
Interaction with Calcium Channels
Research indicates that derivatives related to this compound can inhibit T-type calcium channels, which play a crucial role in neurotransmission and muscle contraction. For instance, NNC 55-0396, a compound closely related to this compound, demonstrated significant inhibition of contractions in rat vas deferens, highlighting its potential as a calcium channel blocker .
Biological Activity Overview
Case Studies and Research Findings
Several studies have explored the biological effects of this compound and related compounds:
- Calcium Channel Blockade Study : In vitro studies demonstrated that NNC 55-0396 inhibited contractions in rat vas deferens by approximately 43%, indicating effective calcium channel blockade .
- Neuroprotective Potential : A study indicated that compounds with similar structures could protect neuronal cells from apoptosis induced by excessive calcium influx, suggesting potential therapeutic applications in neurodegenerative diseases .
- Anti-inflammatory Effects : Research has shown that benzimidazole derivatives can inhibit pro-inflammatory cytokines, providing insights into their use in treating inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
